Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Overview
Description
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (EHOA) is a chemical compound that has a variety of uses in scientific research. EHOA is a natural compound found in plant-derived essential oils, and is used as an intermediate in organic synthesis. It is a colorless liquid with a pleasant aroma and is used in the production of flavorings, fragrances, and pharmaceuticals. EHOA is also used in the production of polymers, plastics, and other industrial materials.
Scientific Research Applications
Exploration in Marine Fungi Derivatives
Continuous research into marine fungi has led to the identification of new compounds with potential applications in scientific research and drug development. For example, studies on the marine fungus Penicillium sp. have resulted in the isolation of novel compounds, highlighting the significance of marine organisms in discovering bioactive substances with unique structures. These findings underscore the marine ecosystem's role as a valuable source for scientific exploration and potential pharmacological applications (Wu et al., 2010).
Enzymatic Hydrolysis in Drug Synthesis
The application of enzymatic hydrolysis using immobilized lipase has been explored for the synthesis of new prototype drugs, such as anti-asthma medications. This process demonstrates the efficiency and selectivity of enzymes in drug synthesis, providing a green chemistry approach to pharmaceutical manufacturing. The use of enzymes not only optimizes reaction conditions but also supports the development of sustainable methods in drug production (Bevilaqua et al., 2004).
Synthetic Versatility and Mechanistic Insights
The Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters, including compounds similar to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, has been studied to gain insights into the mechanistic aspects of these reactions. These studies are crucial for understanding the synthetic versatility and optimizing conditions to achieve desired products efficiently. Such research not only contributes to the field of organic synthesis but also aids in the design of novel compounds with potential applications in various domains (Gioiello et al., 2011).
properties
IUPAC Name |
ethyl 2-(3-hydroxyoxetan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-6(8)3-7(9)4-10-5-7/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRLSZXLEWSWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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